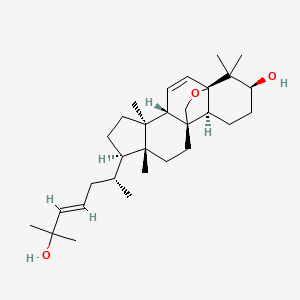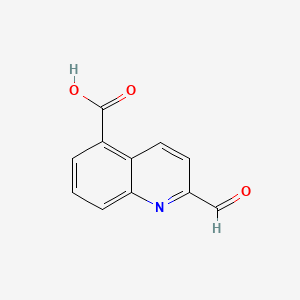
14,15-Leukotriene D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Leukotriene D4 is a member of the leukotriene family, which are eicosanoids derived from arachidonic acid. This compound is classified as an eoxin, primarily synthesized by eosinophils, mast cells, and nasal polyps. It plays a significant role in inflammatory responses, particularly in increasing vascular permeability and inducing smooth muscle contraction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14,15-Leukotriene D4 is synthesized through a pathway involving the dual actions of 15-lipoxygenase and 12-lipoxygenase on arachidonic acid. The process involves the formation of intermediates such as 15-Hydroperoxyeicosatetraenoic acid and 14,15-Leukotriene A4 .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as eosinophils. The process includes cell culture, stimulation of leukotriene production, and subsequent extraction and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Reaktionstypen: 14,15-Leukotrien D4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in andere Leukotriene oder Metaboliten.
Reduktion: Bildung weniger aktiver Metaboliten.
Substitution: Reaktionen, die den Austausch von funktionellen Gruppen beinhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Katalase.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile unter sauren oder basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von 14,15-Leukotrien B4 und anderen Metaboliten.
Reduktion: Bildung weniger aktiver Leukotrien-Derivate.
Substitution: Bildung von substituierten Leukotrien-Derivaten mit veränderter biologischer Aktivität.
Wissenschaftliche Forschungsanwendungen
14,15-Leukotrien D4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und des Stoffwechsels von Eicosanoiden verwendet.
Biologie: Untersucht für seine Rolle bei Entzündungsreaktionen und der Immunregulation.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Asthma und allergischer Rhinitis untersucht.
5. Wirkmechanismus
14,15-Leukotrien D4 übt seine Wirkung durch Bindung an Cysteinyl-Leukotrien-Rezeptoren aus, insbesondere an Cysteinyl-Leukotrien-Rezeptor 1 und Cysteinyl-Leukotrien-Rezeptor 2. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zu glatter Muskelkontraktion, erhöhter Gefäßpermeabilität und Rekrutierung von Immunzellen an Entzündungsstellen führen .
Ähnliche Verbindungen:
- Leukotrien C4
- Leukotrien E4
- Leukotrien B4
Vergleich: 14,15-Leukotrien D4 ist einzigartig in seinem Syntheseweg, der sowohl 15-Lipoxygenase als auch 12-Lipoxygenase beinhaltet, während andere Leukotriene wie Leukotrien C4 und Leukotrien E4 hauptsächlich über den 5-Lipoxygenase-Weg synthetisiert werden. Darüber hinaus hat 14,15-Leukotrien D4 unterschiedliche biologische Aktivitäten, wie seine Rolle bei der Erhöhung der Gefäßpermeabilität und der Induktion von glatter Muskelkontraktion .
Wirkmechanismus
14,15-Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways, leading to smooth muscle contraction, increased vascular permeability, and recruitment of immune cells to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
- Leukotriene C4
- Leukotriene E4
- Leukotriene B4
Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .
Eigenschaften
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLPEVGZIRJOA-SPCGXPCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032108 |
Source


|
| Record name | Eoxin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does EXD4 impact pancreatic beta cell proliferation?
A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []
Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?
A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.
Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?
A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)





![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)

